(2-Phenylcyclopropyl)boronic acid
Overview
Description
(2-Phenylcyclopropyl)boronic acid is an organoboron compound that features a cyclopropyl ring substituted with a phenyl group and a boronic acid functional group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Mechanism of Action
Target of Action
Boronic acids, in general, are known to interact with various enzymes and receptors in biological systems .
Mode of Action
Boronic acids are known to form reversible covalent complexes with proteins, enzymes, and other biological targets, which can influence the function of these targets .
Biochemical Pathways
Boronic acids are often used in suzuki-miyaura coupling reactions, a type of carbon-carbon bond-forming reaction . This suggests that 2-Phenylcyclopropylboronic acid could potentially be involved in similar biochemical transformations.
Pharmacokinetics
The pharmacokinetics of a drug describes how it moves into, through, and out of the body, tracking its absorption, distribution, metabolism, and excretion . These processes together control the concentration of the drug in the body over time .
Result of Action
The broad application of boronic acids in suzuki-miyaura coupling reactions suggests that they may facilitate the formation of new carbon-carbon bonds, potentially leading to the synthesis of new organic compounds .
Action Environment
The action, efficacy, and stability of 2-Phenylcyclopropylboronic acid can be influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reactions in which boronic acids are often used are known to be exceptionally mild and functional group tolerant . This suggests that 2-Phenylcyclopropylboronic acid might also exhibit stability and efficacy under a variety of environmental conditions.
Biochemical Analysis
Biochemical Properties
2-Phenylcyclopropylboronic acid plays a crucial role in the Suzuki–Miyaura coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the transfer of formally nucleophilic organic groups from boron to palladium .
Cellular Effects
The cellular effects of 2-Phenylcyclopropylboronic acid are not well-studied. Phenylboronic acid, a related compound, has been shown to bind to glycans on the surface of cancer cells, improving cancer cell imaging and tumor treatment .
Molecular Mechanism
The molecular mechanism of 2-Phenylcyclopropylboronic acid involves its role in the Suzuki–Miyaura coupling reaction. In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Temporal Effects in Laboratory Settings
Metabolic Pathways
The specific metabolic pathways involving 2-Phenylcyclopropylboronic acid are not well-known. Phenolic compounds, which include boronic acids, are involved in various metabolic pathways in plants .
Transport and Distribution
The transport and distribution of 2-Phenylcyclopropylboronic acid within cells and tissues are not well-documented. Boron transport is an important step in ABA signaling in plants .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Phenylcyclopropyl)boronic acid typically involves the cyclopropanation of styrene derivatives followed by borylation. One common method is the reaction of phenylcyclopropane with boron reagents under specific conditions. For example, the use of diborane (B2H6) or boron trihalides (BX3) in the presence of a catalyst can facilitate the formation of the boronic acid group .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions followed by borylation using efficient and scalable processes. The choice of reagents and catalysts is crucial to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(2-Phenylcyclopropyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenylcyclopropylboronic esters or alcohols.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups such as hydroxyl or alkyl groups.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki–Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium perborate (NaBO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Major Products
Oxidation: Phenylcyclopropylboronic esters or alcohols.
Reduction: Phenylcyclopropyl alcohols or alkyl derivatives.
Substitution: Various biaryl compounds formed through Suzuki–Miyaura coupling.
Scientific Research Applications
(2-Phenylcyclopropyl)boronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- Cyclopropylboronic acid
- (2-Phenylcyclopropyl)boronic ester
Uniqueness
(2-Phenylcyclopropyl)boronic acid is unique due to the presence of both a phenyl group and a cyclopropyl ring, which confer distinct steric and electronic properties. This makes it a versatile reagent in organic synthesis and a valuable tool in medicinal chemistry .
Biological Activity
(2-Phenylcyclopropyl)boronic acid is a compound of increasing interest in medicinal chemistry, particularly due to its potential biological activities. This article synthesizes current research findings regarding its biological activity, mechanisms of action, and therapeutic applications.
Overview of Boronic Acids
Boronic acids, including this compound, have gained attention for their diverse biological activities, including anticancer , antibacterial , and antiviral properties. The unique ability of boronic acids to form reversible covalent bonds with diols makes them valuable in drug design and development. They can inhibit various enzymes and receptors by targeting active site serines, which is crucial in the context of proteasome inhibition and enzyme modulation .
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. For instance, it has shown moderate activity against various fungi and bacteria. Notably:
- Bacterial Inhibition : The compound has been tested against Escherichia coli and Bacillus cereus, revealing a Minimum Inhibitory Concentration (MIC) lower than that of some established antibiotics. This suggests a promising potential as an antibacterial agent .
- Fungal Activity : In vitro studies indicate moderate antifungal activity against Candida albicans and Aspergillus niger, with effective inhibition observed at higher concentrations .
Anticancer Properties
Boronic acids have also been investigated for their anticancer activities. The introduction of boronic acid moieties into existing drugs has been shown to enhance their efficacy:
- Mechanism of Action : Compounds like bortezomib utilize boronic acid to inhibit the proteasome, leading to the accumulation of pro-apoptotic factors in cancer cells. This mechanism is crucial for the therapeutic effects observed in multiple myeloma treatment .
- Cell Cycle Arrest : Research indicates that certain boronic acid derivatives can induce cell cycle arrest at the G2/M phase, thereby inhibiting cancer cell proliferation .
Case Study 1: Antimicrobial Efficacy
A study focused on the antimicrobial efficacy of this compound compared it with other boronic acid derivatives. The results indicated that this compound had a notable inhibitory effect on Bacillus cereus, with an MIC value significantly lower than that of control substances like AN2690 (Tavaborole). The study utilized both agar diffusion methods and MIC determination techniques to validate these findings .
Case Study 2: Anticancer Activity
Another investigation assessed the anticancer potential of a series of boronic acid derivatives, including this compound. The study found that these compounds could effectively inhibit proteasome activity in cancer cells, leading to reduced cell viability and increased apoptosis rates. These findings underscore the therapeutic promise of boronic acids in oncology .
The mechanisms underlying the biological activities of this compound include:
- Enzyme Inhibition : By binding to serine residues in active sites of enzymes, boronic acids can inhibit their function, which is particularly relevant in cancer therapy and antimicrobial action .
- Formation of Boronate Esters : The ability to form stable complexes with diols enhances the selectivity and potency of these compounds against specific biological targets .
Data Summary
Properties
IUPAC Name |
(2-phenylcyclopropyl)boronic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO2/c11-10(12)9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9,11-12H,6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUMGFYYVCWOJDO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1CC1C2=CC=CC=C2)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.00 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.